N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14788730
InChI: InChI=1S/C17H18ClN5O2/c18-14-7-8-15(22-21-14)23-9-1-2-12(10-23)17(25)20-13-5-3-11(4-6-13)16(19)24/h3-8,12H,1-2,9-10H2,(H2,19,24)(H,20,25)
SMILES:
Molecular Formula: C17H18ClN5O2
Molecular Weight: 359.8 g/mol

N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC14788730

Molecular Formula: C17H18ClN5O2

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide -

Specification

Molecular Formula C17H18ClN5O2
Molecular Weight 359.8 g/mol
IUPAC Name N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C17H18ClN5O2/c18-14-7-8-15(22-21-14)23-9-1-2-12(10-23)17(25)20-13-5-3-11(4-6-13)16(19)24/h3-8,12H,1-2,9-10H2,(H2,19,24)(H,20,25)
Standard InChI Key UICSUXWWHGAWRM-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)N

Introduction

N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. It features a complex molecular structure, incorporating a chlorinated pyridazine ring, a carbamoylphenyl group, and a piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Synthesis and Chemical Reactions

The synthesis of N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide typically involves several key steps, including:

  • Formation of the Piperidine Core: This may involve the reaction of a piperidine derivative with a chloroacetyl chloride or similar reagents.

  • Introduction of the 6-Chloropyridazin-3-yl Group: This could involve a nucleophilic substitution reaction.

  • Attachment of the 4-Carbamoylphenyl Group: This might involve an amide coupling reaction.

Common reagents used in these reactions include:

  • Potassium permanganate for oxidation

  • Lithium aluminum hydride for reduction

  • Halogenated compounds for substitution reactions

Optimization of reaction conditions (temperature, solvent, reaction time) is crucial to maximize yield and purity.

Biological Activity and Potential Applications

While specific biological activity data for N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide are not detailed in the search results, compounds with similar structures often exhibit potential therapeutic effects. These may include:

  • Antimicrobial Activity: Similar compounds have shown activity against bacterial and fungal pathogens.

  • Anticancer Activity: Some related compounds have demonstrated anticancer properties.

  • Neurological Effects: Piperidine derivatives can interact with various neurological targets.

Further research, including in vitro and in vivo studies, is necessary to fully explore these potential applications.

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